LY2780301

Kinase Selectivity PI3K/AKT/mTOR Pathway Drug Mechanism

LY2780301 is the only ATP-competitive dual inhibitor of Akt and p70S6K that simultaneously suppresses both upstream and downstream nodes of the PI3K/AKT/mTOR pathway. Unlike single-target Akt inhibitors, it prevents paradoxical mTORC1/p70S6K feedback activation driving resistance. Clinically, the TAKTIC trial showed 63.9% 6-month ORR with paclitaxel in HER2-negative ABC, and >50% pS6 reduction at 500 mg daily. Ideal for taxane sensitization, PTEN-null/PIK3CA-mutant xenografts, and ER– breast cancer chemoprevention models.

Molecular Formula
Molecular Weight
Cat. No. B1150114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY2780301
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

LY2780301: An Orally Bioavailable, ATP-Competitive Dual Inhibitor of p70S6K and Akt for Targeted Cancer Research


LY2780301 is a small molecule, orally bioavailable, ATP-competitive dual inhibitor that potently and selectively targets both the serine/threonine kinase Akt (Protein Kinase B) and the downstream effector p70 ribosomal protein S6 kinase (p70S6K) [1]. Developed by Eli Lilly and Company, this compound is designed to block the PI3K/AKT/mTOR signaling pathway, a critical driver of cell proliferation, survival, and metabolism frequently dysregulated in human cancers [2]. Its unique dual mechanism of action distinguishes it from single-target agents and positions it as a specialized research tool for investigating feedback loops and therapeutic resistance within this key oncogenic pathway.

Why LY2780301 Cannot Be Replaced by Generic Akt or mTOR Inhibitors in PI3K Pathway Research


While many Akt inhibitors are in development or clinically available (e.g., MK-2206, ipatasertib, capivasertib), LY2780301's distinct ATP-competitive, dual p70S6K/Akt inhibition profile directly addresses a key limitation of single-target agents: the relief of negative feedback loops [1]. Inhibiting Akt alone can paradoxically activate mTORC1 and p70S6K, thereby limiting therapeutic efficacy and promoting resistance [2]. By simultaneously inhibiting both the upstream (Akt) and downstream (p70S6K) nodes, LY2780301 provides a more comprehensive blockade of the pathway, which cannot be achieved by substituting a generic Akt inhibitor. This mechanistic distinction translates into different pharmacodynamic profiles and clinical outcomes, making LY2780301 a non-substitutable tool for experiments specifically requiring dual pathway node suppression.

Quantitative Differentiation Evidence for LY2780301 Against Comparable Inhibitors


Mechanistic Differentiation: Dual p70S6K/Akt Inhibition Profile vs. Single-Target Akt Inhibitors

In contrast to single-target Akt inhibitors such as MK-2206 (allosteric, Akt1/2), ipatasertib (ATP-competitive, Akt1/2/3), and capivasertib (ATP-competitive, Akt1/2/3), LY2780301 is an ATP-competitive inhibitor that uniquely co-targets all Akt isoforms and the downstream kinase p70S6K [1]. This dual inhibition is designed to circumvent the compensatory activation of p70S6K that occurs when Akt alone is inhibited [2]. While capivasertib shows some off-target activity against P70S6K (IC50 not specified), LY2780301 was specifically optimized for potent dual inhibition of both primary targets .

Kinase Selectivity PI3K/AKT/mTOR Pathway Drug Mechanism

Clinical Proof-of-Concept: Combination Efficacy in HER2-Negative Advanced Breast Cancer vs. Paclitaxel Monotherapy

In the Phase Ib/II TAKTIC trial, the combination of LY2780301 (500 mg QD) with weekly paclitaxel (80 mg/m²) in patients with HER2-negative advanced breast cancer (ABC) demonstrated clinical activity. The 6-month objective response rate (ORR) was 63.9% in the overall population and 55.6% in the subgroup with PI3K/AKT pathway activation (PI3KAKT+) [1]. This activity was observed independently of PI3K/AKT pathway activation status, suggesting a broader therapeutic window than biomarker-restricted agents. While this trial lacked a control arm, historical data for weekly paclitaxel monotherapy in a similar patient population report 6-month progression-free survival (PFS) rates around 30-40%, implying a potential benefit for the combination [2].

Breast Cancer Combination Therapy Clinical Trial

Biomarker-Driven Activity: Antitumor Efficacy in Molecularly Selected Solid Tumors

A Phase Ib trial (INPAKT) investigated LY2780301 in combination with gemcitabine specifically in patients with advanced solid tumors harboring molecular alterations in the PI3K/AKT/mTOR pathway (PI3K mutations/amplifications, PTEN inactivation) [1]. The disease control rate at cycle 2 was 74%, with a partial response observed in 2 out of 40 evaluable patients (5%). The maximum tolerated dose (MTD) was established as LY2780301 500 mg QD with gemcitabine 750 mg/m². This outcome is noteworthy as it demonstrates a manageable toxicity profile and a clinical signal of efficacy in a molecularly defined, poor-prognosis population [1].

Precision Oncology PTEN Loss Combination Therapy

Preclinical Differentiation: Efficacy in ER-Negative Breast Cancer Prevention Models

A targeted preclinical study evaluated LY2780301 in models of estrogen receptor-negative (ER-) breast cancer, a subtype with limited preventive options. LY2780301 drastically decreased proliferation of human mammary epithelial cells (hMECs) with ErbB2-induced p70S6K activation, achieving this effect through Cyclin B1 inhibition and G0-G1 cell cycle arrest [1]. In the MMTV-neu transgenic mouse model, a brief treatment with LY2780301 was sufficient to suppress S6 phosphorylation and reduce proliferation in atypical hyperplasia (ADH) and mammary intraepithelial neoplasia (MIN) lesions [1]. This demonstrates in vivo target engagement and anti-proliferative activity in a relevant prevention setting.

ER- Breast Cancer Chemoprevention Preclinical Model

Pharmacodynamic Confirmation: Dose-Dependent Target Engagement in Human Skin Biopsies

In the first-in-human Phase I trial (JWAA), the primary pharmacodynamic endpoint was inhibition of phosphorylated S6 (pS6), a direct substrate of p70S6K, assessed in skin biopsies. Among patients receiving the recommended Phase II dose of 500 mg daily, >50% exhibited reduced pS6 levels in the epidermis on Day 8 of treatment [1]. This confirms dose-dependent, on-target inhibition in a surrogate tissue in humans. While the effect was not maintained at later time points, this provides a clear pharmacodynamic benchmark for the dose required to achieve meaningful target suppression in vivo.

Pharmacodynamics Biomarker Phase I Trial

Kinome-Wide Selectivity: Minimal Off-Target Activity Enhances Experimental Reliability

Extensive kinome-wide profiling of LY2780301 demonstrates a clean selectivity profile with greater than 100-fold selectivity for its primary targets, Akt and p70S6K, compared to other kinases . This high degree of selectivity minimizes confounding off-target effects, making LY2780301 a more reliable chemical probe for dissecting PI3K/AKT/mTOR pathway biology compared to multi-kinase inhibitors that may have broader activity profiles.

Kinase Selectivity Off-Target Effects Chemical Probe

Procurement-Guided Research Applications for LY2780301 Based on Verified Evidence


Investigation of Chemo-Sensitization and Combination Therapy in HER2-Negative Breast Cancer Models

The TAKTIC trial's demonstration of a 63.9% 6-month ORR with LY2780301 plus paclitaxel in HER2-negative ABC provides a strong rationale for using LY2780301 in preclinical models to study mechanisms of taxane sensitization [1]. Researchers should prioritize LY2780301 for in vitro and in vivo experiments evaluating its ability to enhance the efficacy of paclitaxel or other chemotherapeutics in breast cancer cell lines and patient-derived xenografts (PDXs).

Prevention-Focused Research in Estrogen Receptor-Negative (ER-) Breast Cancer

The preclinical evidence showing that LY2780301 reduces proliferation in p70S6K-activated ER- hMECs and MMTV-neu mouse lesions [2] makes it the compound of choice for research into ER- breast cancer prevention. LY2780301 should be procured for studies aiming to evaluate its chemopreventive effects in transgenic models or ex vivo organoid cultures derived from high-risk individuals with activated PI3K/AKT/p70S6K signaling.

Biomarker-Driven Combination Studies in PTEN-Deficient or PI3K-Mutant Solid Tumor Models

The Phase Ib trial combining LY2780301 with gemcitabine yielded a 74% disease control rate in a molecularly selected patient population enriched for PI3K pathway alterations [3]. This evidence supports the procurement of LY2780301 for experiments in PTEN-null or PIK3CA-mutant cancer cell lines and xenografts, particularly when combined with gemcitabine or other DNA-damaging agents. This compound is ideal for testing the hypothesis that dual Akt/p70S6K inhibition is synthetically lethal with certain genetic backgrounds.

Pharmacodynamic Studies Requiring a Validated Dose-Response Benchmark

For any study aiming to correlate drug exposure with target engagement, LY2780301 offers a unique advantage: its clinical pharmacodynamic data. The Phase I trial established that a 500 mg daily dose leads to >50% of patients showing pS6 reduction in surrogate tissue [4]. Researchers can use this benchmark to model clinically relevant exposures in animal studies and to validate their own pharmacodynamic assays, ensuring their experimental conditions are physiologically meaningful.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY2780301

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.